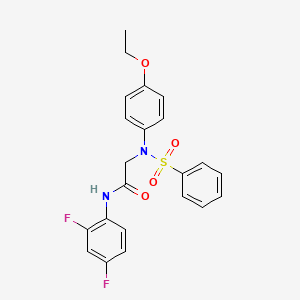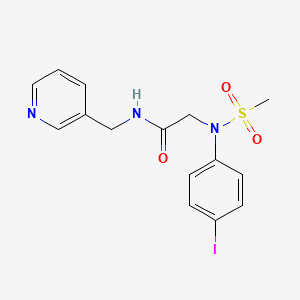
N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide
Vue d'ensemble
Description
N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide, commonly known as MRS2500, is a selective antagonist of the P2Y1 receptor. It is a chemical compound that has gained interest in the scientific community due to its potential therapeutic applications in various diseases.
Mécanisme D'action
MRS2500 exerts its pharmacological effects by selectively blocking the P2Y1 receptor, which is a G protein-coupled receptor that plays a crucial role in platelet aggregation and thrombus formation. By blocking the P2Y1 receptor, MRS2500 inhibits platelet activation and reduces the risk of thrombosis.
Biochemical and physiological effects:
MRS2500 has been shown to have various biochemical and physiological effects. It has been shown to inhibit platelet aggregation and reduce the risk of thrombosis. Additionally, MRS2500 has been shown to have anti-tumor effects in various cancer cell lines. It has also been shown to have anti-inflammatory effects and reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
MRS2500 has several advantages for lab experiments. It is a selective antagonist of the P2Y1 receptor, which makes it a useful tool for studying the role of the P2Y1 receptor in various physiological processes. Additionally, MRS2500 has been extensively characterized using various techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. However, MRS2500 also has some limitations for lab experiments. It is a chemical compound that requires specialized knowledge and equipment for its synthesis and characterization. Additionally, its potential therapeutic applications require further investigation and validation.
Orientations Futures
There are several future directions for research on MRS2500. One potential direction is to investigate its potential therapeutic applications in cardiovascular diseases such as thrombosis and stroke. Additionally, further research is needed to investigate its anti-tumor effects in various cancer cell lines and its potential as a cancer therapy. Another potential direction is to investigate its anti-inflammatory effects and its potential as an anti-inflammatory drug. Finally, further research is needed to investigate the safety and efficacy of MRS2500 in vivo and its potential as a drug candidate for various diseases.
Applications De Recherche Scientifique
MRS2500 has been extensively studied for its potential therapeutic applications in various diseases such as thrombosis, stroke, and cancer. It has been shown to inhibit platelet aggregation and reduce the risk of thrombosis, making it a potential drug candidate for the treatment of cardiovascular diseases. Additionally, MRS2500 has been shown to have anti-tumor effects in various cancer cell lines, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
2-(4-iodo-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16IN3O3S/c1-23(21,22)19(14-6-4-13(16)5-7-14)11-15(20)18-10-12-3-2-8-17-9-12/h2-9H,10-11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRABLRSSDYPRLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CN=CC=C1)C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16IN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-5-oxo-1-(3-pyridinylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3543925.png)
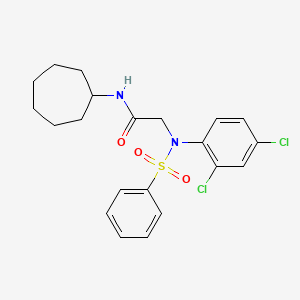
![4-bromo-N-[2-(4-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B3543933.png)
![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3543941.png)
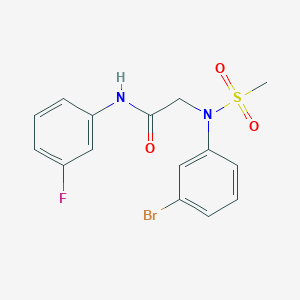
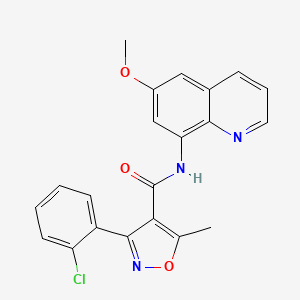
![5-chloro-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B3543957.png)
![2-(1-piperidinyl)-4H-[1]benzothieno[2,3-e][1,3]thiazin-4-one](/img/structure/B3543970.png)
![5-{4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3543978.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3544004.png)
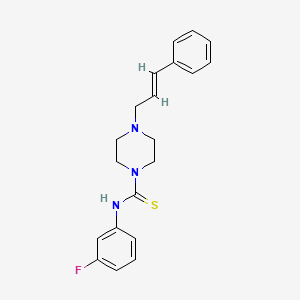
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3544021.png)
